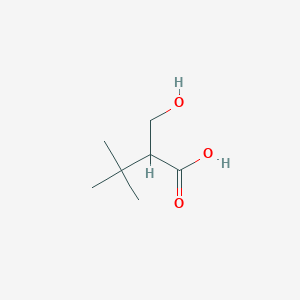

2-(Hydroxymethyl)-3,3-dimethylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Hydroxymethyl)-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C7H14O3. It is a colorless crystalline solid that is soluble in water and most organic solvents . This compound is of interest due to its unique structure, which includes a hydroxymethyl group and a dimethylbutanoic acid moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3,3-dimethylbutanoic acid typically involves the hydroxymethylation of 3,3-dimethylbutanoic acid. This can be achieved by reacting 3,3-dimethylbutanoic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Hydroxymethyl)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 2-(Carboxymethyl)-3,3-dimethylbutanoic acid.

Reduction: 2-(Hydroxymethyl)-3,3-dimethylbutanol.

Substitution: Products vary based on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

- Building Block for Complex Molecules : The compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure facilitates the creation of diverse chemical entities.

- Catalysis : It can act as a ligand in catalytic reactions, enhancing reaction efficiency and selectivity.

Biological Applications

- Drug Development : The ester functionality makes it a candidate for prodrug design. In vivo hydrolysis can release active drug components, making it valuable in therapeutic formulations.

- Enzymatic Studies : It serves as a substrate for studying enzymatic reactions involving esterases, providing insights into enzyme kinetics and mechanisms.

Industrial Applications

- Materials Science : The compound is used in producing specialty chemicals and polymers. Its incorporation into materials can enhance properties such as durability and adhesion.

- Coatings and Adhesives : It improves the performance of coatings and adhesives by enhancing their chemical resistance and mechanical strength.

Case Study 1: Drug Development

A study investigated the use of 2-(Hydroxymethyl)-3,3-dimethylbutanoic acid as a prodrug for a specific anti-inflammatory agent. The research demonstrated that upon administration, the compound was effectively hydrolyzed to release the active drug, showing promising therapeutic effects in animal models.

Case Study 2: Enzyme Interaction

In biochemical research, this compound was employed to study the activity of esterases. The results indicated that different esterases exhibited varying degrees of activity on the compound, highlighting its potential as a tool for enzyme characterization.

Mécanisme D'action

The mechanism of action of 2-(Hydroxymethyl)-3,3-dimethylbutanoic acid involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can form salts and esters, further expanding its range of applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Hydroxymethyl)-3,3-dimethylbutanol: Similar structure but with an alcohol group instead of a carboxylic acid.

3,3-Dimethylbutanoic acid: Lacks the hydroxymethyl group.

2-(Carboxymethyl)-3,3-dimethylbutanoic acid: An oxidized form of the compound.

Uniqueness

2-(Hydroxymethyl)-3,3-dimethylbutanoic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and applications .

Activité Biologique

2-(Hydroxymethyl)-3,3-dimethylbutanoic acid (HDMBA) is an organic compound with notable biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H14O3

- Appearance : Colorless crystalline solid

- Solubility : Soluble in water and most organic solvents

The compound is synthesized primarily through the hydroxymethylation of 3,3-dimethylbutanoic acid using formaldehyde in the presence of a base like sodium hydroxide.

The biological activity of HDMBA is largely attributed to its functional groups:

- Hydroxymethyl Group : This group can engage in hydrogen bonding, enhancing interactions with biological molecules.

- Carboxylic Acid Group : Facilitates the formation of salts and esters, expanding its potential applications.

These functional groups allow HDMBA to interact with various molecular targets, influencing metabolic pathways and enzyme activities.

Biological Activity

Research indicates that HDMBA exhibits several biological activities:

- Antiproliferative Effects : Similar compounds have shown marked antiproliferative effects in mammalian cells by inhibiting topoisomerase II, suggesting that HDMBA may also possess this activity .

- Enzyme Interaction Studies : Preliminary studies indicate that HDMBA can influence metabolic pathways by interacting with specific enzymes. Its structural similarity to other bioactive compounds suggests potential for further investigation into its enzymatic effects.

Table 1: Summary of Biological Activities

Case Study 1: Antiproliferative Activity

A study on benzopsoralens with hydroxymethyl groups demonstrated significant antiproliferative effects when tested on mammalian cells. The mechanism was linked to the inhibition of topoisomerase II, which is critical for DNA replication . Although not directly tested on HDMBA, this suggests a similar potential.

Case Study 2: Enzyme Modulation

Research on related compounds indicates that modifications to the hydroxymethyl group can alter enzyme interactions significantly. For instance, compounds with similar structures were shown to modulate enzyme activity involved in metabolic pathways, warranting further exploration of HDMBA's potential as an enzyme inhibitor or activator.

Comparative Analysis with Related Compounds

HDMBA shares structural similarities with other compounds that exhibit biological activity. The following table summarizes key comparisons:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(Hydroxymethyl)-3,3-dimethylbutanol | Alcohol derivative | Less reactive than HDMBA |

| 3,3-Dimethylbutanoic acid | No hydroxymethyl group | Lacks biological activity |

| 2-(Carboxymethyl)-3,3-dimethylbutanoic acid | Oxidized form | Exhibits different reactivity profiles |

Propriétés

IUPAC Name |

2-(hydroxymethyl)-3,3-dimethylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)5(4-8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXMGVWXKGFZHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.